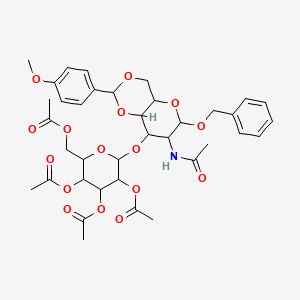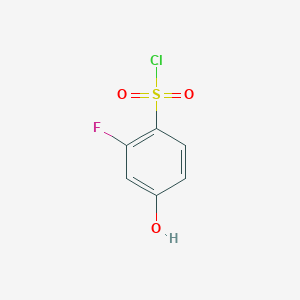![molecular formula C16H18N2O6 B12286221 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)
3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound featuring multiple functional groups, including hydroxyl, pyrrolidinyl, pyridinium, and carboxylate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridinium Ring Formation: The pyridinium ring can be synthesized via nucleophilic substitution reactions involving pyridine derivatives.
Coupling Reactions: The final step involves coupling the pyrrolidinyl and pyridinium moieties with the dihydropyran carboxylate core, often using coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The pyridinium ring can be reduced to a pyridine ring under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinium and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or Jones reagent.
Reduction: Catalysts such as Pd/C or PtO2 under hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium or pyrrolidinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may offer advantages in terms of selectivity and potency.
Industry
In materials science, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For instance, the pyridinium moiety can interact with negatively charged sites on enzymes or receptors, while the hydroxyl groups can form hydrogen bonds, enhancing binding affinity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridinium Compounds: Various substituted pyridinium salts.
Dihydropyran Carboxylates: Compounds with similar dihydropyran cores but different substituents.
Uniqueness
The uniqueness of 3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity also offers potential for high specificity in biological interactions.
Propiedades
Fórmula molecular |
C16H18N2O6 |
|---|---|
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3 |
Clave InChI |
DXCAURCQPPWRAO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B12286138.png)
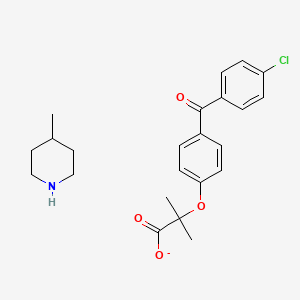

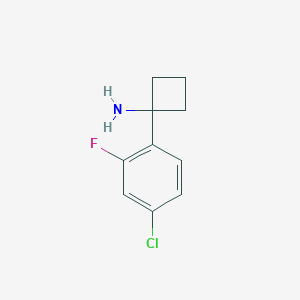

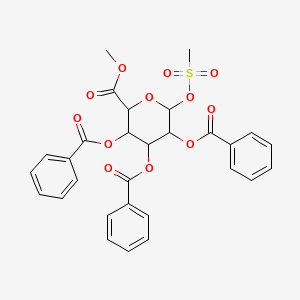
![5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B12286161.png)
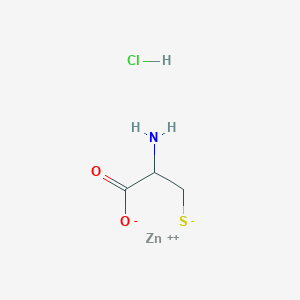

![N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12286185.png)
![3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12286191.png)
